1-Ethyl-5-methylpiperidin-3-ol
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Overview
Description
1-Ethyl-5-methylpiperidin-3-ol is a chemical compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methylpiperidin-3-ol can be synthesized through several methods. One common approach involves the alkylation of 3-hydroxypiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
1-Ethyl-5-methylpiperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of new drugs targeting neurological disorders and other medical conditions.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the ethyl and methyl substitutions.
1-Methylpiperidin-3-ol: Similar structure with a methyl group instead of an ethyl group.
1-Ethylpiperidin-3-ol: Similar structure but without the methyl group at the 5-position
Uniqueness: 1-Ethyl-5-methylpiperidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its unsubstituted or differently substituted analogs .
Properties
IUPAC Name |
1-ethyl-5-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-9-5-7(2)4-8(10)6-9/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMDXFRYJKQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC(C1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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